molecular formula C21H16N4O5S B2655656 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-68-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2655656
CAS No.: 852135-68-3
M. Wt: 436.44
InChI Key: ZWRHXXVQQLRRRM-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-b][1,3]thiazole carboxamide class, characterized by a bicyclic core fused with a thiazole ring. The substituents at the 2- and 6-positions include a 3-nitrophenyl group and a benzodioxolylmethyl carboxamide moiety, respectively.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-12-19(20(26)22-9-13-5-6-17-18(7-13)30-11-29-17)31-21-23-16(10-24(12)21)14-3-2-4-15(8-14)25(27)28/h2-8,10H,9,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRHXXVQQLRRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the benzodioxolyl and nitrophenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and thiols under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name/ID Substituents at Key Positions Molecular Formula (Example) Key Data (NMR, MS)
Target Compound 6-(3-nitrophenyl), 2-(benzodioxolylmethyl carboxamide), 3-methyl C₂₃H₁₈N₄O₅S Not explicitly reported in evidence; inferred from analogs .
ND-11503 6-ethyl, 2-(dihydrobenzofuranylmethyl carboxamide) C₂₀H₂₁N₃O₂S ¹H NMR δ 1.32 (t, 3H, CH₂CH₃), δ 4.52 (s, 2H, CH₂) .
ND-11564 2,6-dimethyl, 4-(3-trifluoromethylphenoxy)benzyl carboxamide C₂₅H₂₁F₃N₂O₂S ¹⁹F NMR δ -62.5 (CF₃); HRMS m/z 489.1298 [M+H]⁺ .
ND-12025 2,6-dimethyl, pyridinylmethyl carboxamide with 3-trifluoromethylphenoxy C₂₃H₁₈F₃N₃O₂S ¹H NMR δ 8.42 (d, 1H, pyridine-H), δ 7.65 (m, 1H, CF₃-C₆H₄-O-) .
Compound 5b () 6-(4-nitrophenyl), 2-(trifluoromethyl), cyclohexylamine C₁₉H₁₇F₃N₆O₂S ¹³C NMR δ 156.2 (C=O), δ 121.4 (CF₃); MS m/z 474.1 [M+H]⁺ .
872630-17-6 () 2-(1,3-benzodioxole-5-carboxamide), 6-(dihydroimidazo-thiazol-6-yl)phenyl C₂₀H₁₆N₄O₃S₂ Not reported; structurally analogous to the target compound .

Key Observations

  • Electron-Withdrawing Groups: The target compound’s 3-nitrophenyl group contrasts with trifluoromethyl (ND-11564, ND-12025) or ethyl (ND-11503) substituents.
  • Benzodioxole vs. Dihydrobenzofuran : The benzodioxolylmethyl group in the target compound may confer improved metabolic stability over dihydrobenzofuran (ND-11503) due to reduced oxidative susceptibility .
  • Heterocyclic Variations : Pyridine (ND-12025) and triazole () substituents introduce nitrogen-rich motifs that could alter solubility and hydrogen-bonding interactions compared to the target’s benzodioxole system .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the areas of anticancer and antimicrobial effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzodioxole moiety and an imidazo-thiazole framework. Its molecular formula is C18H17N3O7SC_{18}H_{17}N_{3}O_{7}S with a molecular weight of approximately 419.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC18H17N3O7S
Molecular Weight419.4 g/mol
IUPAC NameThis compound
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)CCNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo-thiazole compounds exhibit significant anticancer properties. For instance, the compound showed potent cytotoxic activity against various cancer cell lines, with GI50 values indicating effectiveness in inhibiting cell growth. Notably, similar compounds have reported IC50 values in the submicromolar range against human cervix carcinoma (HeLa), murine leukemia (L1210), and other cancer types, suggesting that this compound may possess comparable efficacy .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Research indicates that related imidazo-thiazole derivatives have shown selective activity against Mycobacterium tuberculosis (Mtb), with IC50 values demonstrating potent inhibition without acute cellular toxicity towards normal lung fibroblast cells. For example, a closely related compound exhibited an IC90 of 7.05 μM against Mtb H37Ra . This suggests that this compound could also be evaluated for similar activities.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds within the same chemical class:

  • Antitumor Efficacy : A study highlighted the effectiveness of imidazo-thiazoles in inhibiting tumor cell proliferation across various cancer lines. The compounds displayed IC50 values ranging from 0.86 µM to 4.2 µM against different targets including CDK1 and transforming growth factor receptors .
  • Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their biological targets. These studies provide insights into how structural modifications can enhance biological activity and selectivity against specific pathogens or cancer cells .

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